molecular formula C11H14FN B8120728 N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine

N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine

Cat. No.: B8120728
M. Wt: 179.23 g/mol
InChI Key: NTIIWMOYVFPRJN-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-2-methylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropylamine moiety attached to a substituted benzyl group. The benzyl group is modified with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. According to , it has been marketed as a building block by CymitQuimica but is currently discontinued, limiting its availability for research .

Properties

IUPAC Name

N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-9(3-2-4-11(8)12)7-13-10-5-6-10/h2-4,10,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIIWMOYVFPRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-[(3-Fluoro-2-methylphenyl)methyl]cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound 3-Fluoro, 2-methylphenyl C₁₁H₁₄FN 179.24 Not explicitly listed Building block for drug discovery; discontinued .
N-(4-Methylbenzyl)cyclopropanamine 4-Methylphenyl C₁₁H₁₅N 161.24 Not provided Synthesized via enzymatic methods; GC-FID spectral data available .
N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine hydrochloride 3-Chloropyrazine C₈H₁₁Cl₂N₃ 220.10 1353979-80-2 Potential intermediate in agrochemicals or pharmaceuticals .
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenyl C₁₀H₁₂N₂O₂ 192.2 884501-98-8 Laboratory chemical; minimal hazard data available .
N-(Quinolin-4-ylmethyl)cyclopropanamine Quinoline-4-yl C₁₃H₁₅N₂ 199.28 Not provided Synthesized via reductive amination; isolated as an orange oil (91% yield) .
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine 3-Bromo, 4-fluorophenyl C₁₀H₁₁BrFN 244.1 954565-90-3 Brominated analogue; limited data on reactivity or applications .
N-[(1H-Indol-2-yl)methyl]cyclopropanamine hydrochloride 1H-Indol-2-yl C₁₂H₁₅ClN₂ 222.7 2287315-98-2 Versatile scaffold for medicinal chemistry; high purity (≥95%) .

Key Structural and Functional Differences

  • Substituent Effects: The 3-fluoro-2-methylphenyl group in the target compound provides steric hindrance and electronic modulation distinct from simpler analogues like N-(4-methylbenzyl)cyclopropanamine . Heteroaromatic Analogues: Compounds like N-(Quinolin-4-ylmethyl)cyclopropanamine introduce π-π stacking capabilities due to the quinoline moiety, which may improve pharmacokinetic properties .

Pharmacological Potential

  • N-[(1H-Indol-2-yl)methyl]cyclopropanamine hydrochloride () is noted as a "versatile scaffold," implying utility in central nervous system (CNS) drug development due to indole’s prevalence in neurotransmitters .
  • N-(Quinolin-4-ylmethyl)cyclopropanamine () could serve as a precursor for antimalarial or anticancer agents, leveraging quinoline’s established bioactivity .

Biological Activity

N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring connected to an amine group, which is further linked to a benzene ring substituted with a fluorine atom and a methyl group. Its molecular formula is C11H14FNC_{11}H_{14}FN, and it has a molecular weight of 183.24 g/mol. The compound's unique structure contributes to its biological activity and potential interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Binding: It can bind to certain receptors, influencing signaling pathways that regulate physiological processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
  • Antiviral Activity: Investigations into its antiviral potential are ongoing, with some evidence supporting its efficacy against viral pathogens.
  • Neuroprotective Effects: There is emerging research indicating that the compound may protect neuronal cells from toxicity associated with neurodegenerative diseases.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits replication of specific viruses
NeuroprotectiveProtects dopaminergic neurons in vitro

Case Study: Neuroprotection in Parkinson’s Disease Models

A significant study explored the neuroprotective effects of this compound in models of Parkinson's disease. The compound was shown to rescue dopamine neurons from α-synuclein toxicity in both in vitro and in vivo settings. This effect was attributed to the compound's ability to modulate oxidative stress pathways, which are critical in neurodegenerative processes.

Future Directions

Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound. Potential areas for future investigation include:

  • Mechanistic Studies: Detailed studies on how the compound interacts at the molecular level with enzymes and receptors.
  • Clinical Trials: Evaluation of its efficacy and safety in clinical settings for treating various diseases.
  • Synthesis of Derivatives: Exploring modifications to enhance its biological activity and pharmacokinetic properties.

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